molecular formula C21H18N4O2 B387216 3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE

3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE

Cat. No.: B387216
M. Wt: 358.4g/mol
InChI Key: QQGSLKAFAIOBQI-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinylmethylene group and a hydrazino carbonyl linkage, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the pyridinylmethylene intermediate: This step involves the reaction of pyridine-3-carbaldehyde with hydrazine hydrate under controlled conditions to form the pyridinylmethylene hydrazine intermediate.

    Coupling with 4-aminobenzoic acid: The intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}phenyl)benzamide: Lacks the methyl group at the 3-position.

    3-methyl-N-(4-{[2-(2-pyridinylmethylene)hydrazino]carbonyl}phenyl)benzamide: Contains a 2-pyridinylmethylene group instead of a 3-pyridinylmethylene group.

Uniqueness

The presence of the 3-methyl group and the specific positioning of the pyridinylmethylene group confer unique chemical properties to 3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE, making it distinct from similar compounds. These structural differences can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4g/mol

IUPAC Name

3-methyl-N-[4-[[(E)-pyridin-3-ylmethylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C21H18N4O2/c1-15-4-2-6-18(12-15)20(26)24-19-9-7-17(8-10-19)21(27)25-23-14-16-5-3-11-22-13-16/h2-14H,1H3,(H,24,26)(H,25,27)/b23-14+

InChI Key

QQGSLKAFAIOBQI-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CN=CC=C3

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CN=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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